molecular formula C8H5ClN4O2 B14041106 2-Chloro-5-nitroquinazolin-4-amine

2-Chloro-5-nitroquinazolin-4-amine

Cat. No.: B14041106
M. Wt: 224.60 g/mol
InChI Key: RFZCIVSTFCDNLI-UHFFFAOYSA-N
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Description

2-Chloro-5-nitroquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitroquinazolin-4-amine typically involves the nitration of quinazoline derivatives followed by chlorination. One common method includes the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom at the desired position on the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2-Chloro-5-nitroquinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitroquinazolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinazoline
  • 5-Nitroquinazoline
  • 4-Aminoquinazoline

Comparison

2-Chloro-5-nitroquinazolin-4-amine is unique due to the presence of both a chlorine and a nitro group on the quinazoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the nitro group enhances its potential as an antimicrobial agent, while the chlorine atom can be a site for further chemical modifications .

Properties

Molecular Formula

C8H5ClN4O2

Molecular Weight

224.60 g/mol

IUPAC Name

2-chloro-5-nitroquinazolin-4-amine

InChI

InChI=1S/C8H5ClN4O2/c9-8-11-4-2-1-3-5(13(14)15)6(4)7(10)12-8/h1-3H,(H2,10,11,12)

InChI Key

RFZCIVSTFCDNLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NC(=N2)Cl)N

Origin of Product

United States

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